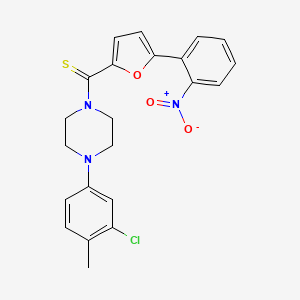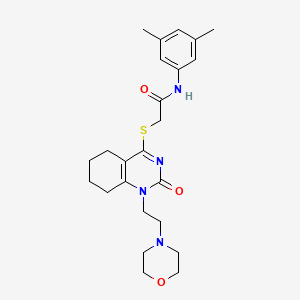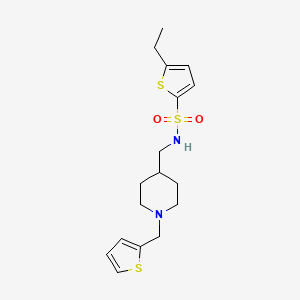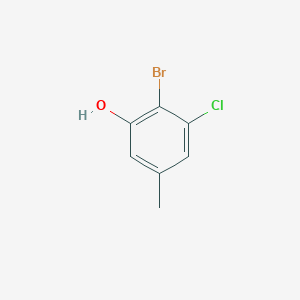
3-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and functionalization of pyrimidine cores. For instance, the synthesis of a chlorothienopyrimidin derivative was achieved by condensing 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and further condensation steps . Another example is the preparation of N-chloro-N-methoxybenzenesulfonamide, which was synthesized in high yield and used as a chlorinating reagent for various substrates .
Molecular Structure Analysis
The molecular structures of these compounds are characterized by X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of a chlorothienopyrimidin derivative was determined to belong to the tetragonal system, and its geometric bond lengths and angles were compared with DFT calculations . These analyses are crucial for understanding the three-dimensional arrangement of atoms and the potential interaction sites for biological activity.
Chemical Reactions Analysis
The chemical reactivity of these compounds is highlighted by their ability to undergo various reactions. N-chloro-N-methoxybenzenesulfonamide has been used to chlorinate a range of substrates, including diketones, keto esters, and aromatic amines, yielding chlorinated products . This demonstrates the versatility of the sulfonamide group when modified with chloro and methoxy substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of chloro, methoxy, and sulfonamide groups can affect properties such as solubility, melting point, and reactivity. The antiproliferative activities of these compounds against various cancer cell lines, as well as their anti-HIV activity, suggest that they have significant biological relevance. For instance, a chlorothienopyrimidin derivative exhibited marked inhibition against several human cancer cell lines , and a series of chloro-mercapto-methylbenzenesulfonamide derivatives showed potential as anti-HIV agents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Herbicidal Activity
The compound 3-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide is related to the synthesis of pyrimidine derivatives, demonstrating herbicidal activities. For instance, the synthesis of 2-chloro-4-(4-methyl phenylsulfonylamino) pyrimidine and its methoxy derivative has shown good herbicidal activities against Brassica napus at specific concentrations, indicating potential agricultural applications (Li Gong-chun, 2011).
Anti-Inflammatory and Analgesic Agents
Novel benzodifuranyl and pyrimidine derivatives have been synthesized for their anti-inflammatory and analgesic properties. These compounds, including derivatives of the target chemical structure, have shown promising results as COX-2 inhibitors, providing significant analgesic and anti-inflammatory effects. This research opens avenues for the development of new pharmaceuticals targeting pain and inflammation management (A. Abu‐Hashem et al., 2020).
Anti-HIV and Antifungal Activities
Research on benzensulfonamides bearing the 1,3,4-oxadiazole moiety, closely related to our compound of interest, has revealed significant anti-HIV and antifungal activities. The synthesis of novel chiral and achiral derivatives demonstrates the potential of these compounds in medical applications, offering new pathways for treating HIV and fungal infections (M. Zareef et al., 2007).
Second-Order Nonlinear Optical Properties
The synthesis and characterization of thienyl-substituted pyridinium salts, related by the presence of similar functional groups, have exhibited significant second-order nonlinear optical (NLO) properties. This indicates potential applications in the development of materials for optical technologies, including data storage and processing (Liang Li et al., 2012).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as aminopyrimidine derivatives, have been known to interact with various biological targets .
Mode of Action
It can be inferred that the compound likely interacts with its targets through the formation of hydrogen bonds and other non-covalent interactions, similar to other aminopyrimidine derivatives .
Biochemical Pathways
Aminopyrimidine derivatives have been known to affect various biochemical pathways, depending on their specific targets .
Result of Action
Aminopyrimidine derivatives have been known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects .
Eigenschaften
IUPAC Name |
3-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O3S/c1-18(2)13-15-7-9(8-16-13)17-22(19,20)10-4-5-12(21-3)11(14)6-10/h4-8,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEMJJHNCZXYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(isoxazol-3-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3016413.png)
![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B3016416.png)

![2-[2-(Cyclopentyloxy)phenyl]acetic acid](/img/structure/B3016418.png)
![N-(4-chlorophenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3016419.png)


![2,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B3016424.png)
![8-((3-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3016425.png)


